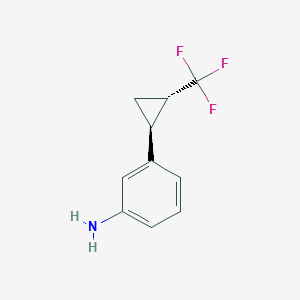
4-Chloro-2-fluoro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-methylbenzamide (4-CFMB) is a small molecule with a wide range of applications in the scientific community. 4-CFMB is a highly versatile compound that has been used in a variety of research areas, from chemical synthesis to drug development. It is a fluorinated benzamide derivative with a unique structure that has been studied extensively in recent years. 4-CFMB has been found to possess a number of interesting properties, including high solubility in water, good thermal stability, and good chemical stability.
Applications De Recherche Scientifique
Conformational Behavior in Oligomer Backbones
- 4-Chloro-2-fluoro-5-methylbenzamide has been studied for its role in influencing the rigidity of oligomer backbones. Research indicates that substituents like fluorine in the ortho position can fine-tune the rigidity of oligomer backbones, affecting the hydrogen bonding to the peptide group proton, which is crucial in foldamer structural elements (Galan et al., 2009).
Synthesis of Protein Kinase Inhibitors
- This compound has been used in the synthesis of protein kinase inhibitors, demonstrating its utility in the field of biochemistry and drug development. It has been integrated into methodologies that enhance yield and reduce the steps in the synthesis process, thus contributing to more efficient drug development practices (Russell et al., 2015).
Applications in Amide-Directed Fluorination
- It has been explored in the field of organic chemistry, specifically in amide-directed fluorination processes. The presence of the fluoroamide group facilitates selective fluorination reactions, which are vital for creating specific organic compounds (Groendyke et al., 2016).
Antimicrobial Activity
- Compounds derived from this compound have shown promising antimicrobial activity. Studies indicate that the presence of the fluorine atom is significant in enhancing this activity, making it relevant in the development of new antimicrobial agents (Desai et al., 2013).
Role in Synthesizing Androgen Receptor Antagonists
- It has been used in synthesizing androgen receptor antagonists, which are critical in the treatment of diseases like prostate cancer. This showcases its application in medicinal chemistry and therapeutic drug development (Li Zhi-yu, 2012).
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-fluoro-5-methylbenzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle , a crucial biochemical pathway responsible for the generation of energy through the oxidation of acetyl-CoA . The downstream effects include a decrease in the production of ATP, leading to energy depletion within the cell.
Pharmacokinetics
The compound’smolecular weight of 187.6 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production within the cell. This can result in cell death, making the compound potentially useful as a fungicide . In fact, some derivatives of this compound have shown good antifungal activity against certain species .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZUPDATIEBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)
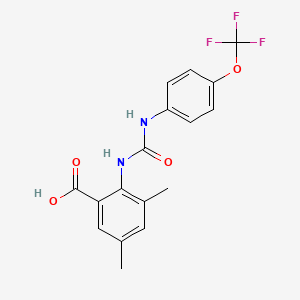
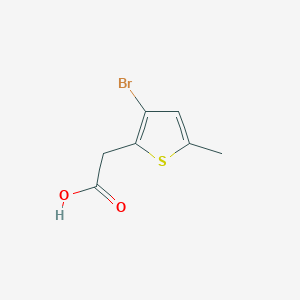
![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
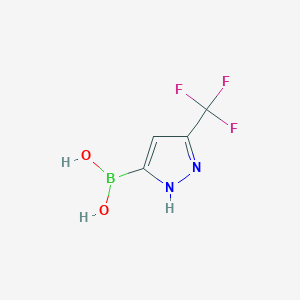
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)
![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)
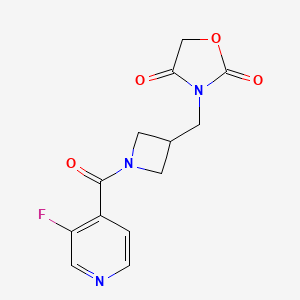
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)
![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
